6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine
CAS No.:
Cat. No.: VC16000015
Molecular Formula: C5H4ClN5
Molecular Weight: 169.57 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine -](/images/structure/VC16000015.png)
Specification
Molecular Formula | C5H4ClN5 |
---|---|
Molecular Weight | 169.57 g/mol |
IUPAC Name | 6-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
Standard InChI | InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11) |
Standard InChI Key | XQWKUQLJRAFCSQ-UHFFFAOYSA-N |
Canonical SMILES | C1=NC(=NC2=NNC(=C21)N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic system formed by the fusion of a pyrazole and pyrimidine ring. The chlorine atom occupies position 6 of the pyrimidine ring, while the amine group is attached to position 3 of the pyrazole moiety (Fig. 1). This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as kinases .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₅H₄ClN₅ |
Molecular Weight | 177.58 g/mol |
Predicted LogP | 1.2 (Lipophilicity) |
Hydrogen Bond Donors | 2 (NH₂ and NH) |
Hydrogen Bond Acceptors | 4 (N atoms) |
Stability and Solubility
The compound exhibits moderate stability under inert conditions but is sensitive to moisture and light, necessitating storage in argon or nitrogen environments . Solubility data indicate limited dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate, consistent with related pyrazolopyrimidines .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically begins with functionalization of the pyrazolo[3,4-d]pyrimidine core. Two primary strategies dominate:
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Direct Amination: Introducing the amine group at position 3 via nucleophilic substitution or palladium-catalyzed coupling.
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Modular Assembly: Constructing the bicyclic system from simpler precursors, such as hydrazine derivatives and chlorinated pyrimidines .
Stepwise Synthesis
A representative route involves:
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Formation of the Pyrazolo Core: Reacting 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine in tetrahydrofuran (THF), yielding an intermediate pyrazolopyrimidine .
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Chlorination: Treating the intermediate with phosphorus oxychloride (POCl₃) to introduce the chlorine atom at position 6.
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Amination: Employing a Sonogashira cross-coupling to install the amine group at position 3, using propargylamine derivatives under palladium catalysis .
Table 2: Optimization of Sonogashira Coupling Conditions
Catalyst System | Yield (%) | Purity (%) |
---|---|---|
Pd(PPh₃)₄/CuI | 72 | 95 |
PdCl₂(PPh₃)₂/CuI | 65 | 92 |
Pd(OAc)₂/XPhos | 82 | 98 |
This method achieves yields up to 82%, with purity exceeding 95% after recrystallization .
Kinase | IC₅₀ (μM) |
---|---|
CSF-1R | 0.9 |
PDGFR-β | 27.4 |
KIT | 35.1 |
VEGFR2 | >50 |
Comparative Analysis with Structural Analogs
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
This analog replaces the pyrimidine ring with a pyridine, reducing kinase affinity (CSF-1R IC₅₀ = 8.7 μM) but improving aqueous solubility (LogP = 0.7). Such modifications highlight the pyrimidine ring’s critical role in target engagement.
4-Amino Derivatives
4-Amino-pyrazolo[3,4-d]pyrimidines exhibit broader kinase inhibition (e.g., Src, Abl) but lack CSF-1R selectivity, underscoring the 3-amine group’s contribution to specificity .
Future Directions and Research Opportunities
Prodrug Development
Introducing bioreversible groups (e.g., phosphates) at the 3-amine position could enhance blood-brain barrier penetration, a key challenge in GBM therapy .
Combination Therapies
Co-administering CSF-1R inhibitors with immune checkpoint blockers (e.g., anti-PD-1) may synergize to modulate the immunosuppressive GBM microenvironment .
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